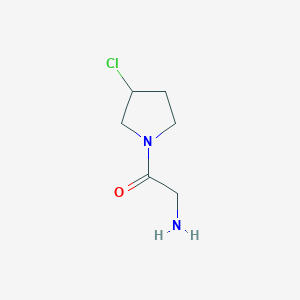
2-Amino-1-(3-chloropyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(3-chloropyrrolidin-1-yl)ethanone is a chemical compound with a unique structure that includes an amino group, a chloro-substituted pyrrolidine ring, and an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3-chloropyrrolidin-1-yl)ethanone typically involves the reaction of 3-chloro-pyrrolidine with an appropriate amino ketone precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different functionalized products.
Substitution: The chloro group in the pyrrolidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Amino-1-(3-chloropyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(3-chloropyrrolidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites or allosteric sites, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparación Con Compuestos Similares
- 2-Amino-1-(3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one
- 2-Amino-1-(3-chloro-pyrrolidin-1-yl)-propan-1-one
Comparison: Compared to similar compounds, 2-Amino-1-(3-chloropyrrolidin-1-yl)ethanone has a unique combination of functional groups that confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
2-amino-1-(3-chloropyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O/c7-5-1-2-9(4-5)6(10)3-8/h5H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHDZZUORDRWJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1Cl)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine](/img/structure/B7921056.png)
![2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine](/img/structure/B7921068.png)
![[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine](/img/structure/B7921073.png)

![[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine](/img/structure/B7921075.png)
![[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-isopropyl-amine](/img/structure/B7921081.png)
![[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine](/img/structure/B7921089.png)
![[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine](/img/structure/B7921091.png)
![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-cyclopropyl-amine](/img/structure/B7921094.png)
![[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-cyclopropyl-amine](/img/structure/B7921108.png)
![1-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone](/img/structure/B7921109.png)
![1-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone](/img/structure/B7921121.png)
![1-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone](/img/structure/B7921125.png)
![1-{2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone](/img/structure/B7921139.png)
